molecular formula C11H15ClFN B15237057 (S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl

(S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl

Cat. No.: B15237057
M. Wt: 215.69 g/mol
InChI Key: SOHFLGZFSAOXCY-MERQFXBCSA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a fluorinated aromatic ring and an unsaturated butylamine chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and (S)-but-3-EN-1-amine.

    Condensation Reaction: The aldehyde and amine undergo a condensation reaction to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the desired amine.

    Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the but-3-EN-1-amine chain can be reduced to form saturated amines.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or Grignard reagents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine: The free base form without the hydrochloride salt.

    (S)-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine acetate: An acetate salt form.

    ®-1-(5-Fluoro-2-methylphenyl)but-3-EN-1-amine hcl: The enantiomeric form with opposite chirality.

Uniqueness

    Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.

    Fluorination: The presence of a fluorine atom can influence the compound’s reactivity and interactions.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)but-3-en-1-amine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c1-3-4-11(13)10-7-9(12)6-5-8(10)2;/h3,5-7,11H,1,4,13H2,2H3;1H/t11-;/m0./s1

InChI Key

SOHFLGZFSAOXCY-MERQFXBCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](CC=C)N.Cl

Canonical SMILES

CC1=C(C=C(C=C1)F)C(CC=C)N.Cl

Origin of Product

United States

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